2-(2-Methylmorpholino)thiazol-4-amine
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Overview
Description
2-(2-Methylmorpholino)thiazol-4-amine is a heterocyclic compound that contains both a thiazole ring and a morpholine ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the morpholine ring further enhances its pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylmorpholino)thiazol-4-amine typically involves the reaction of 2-aminothiazole with 2-methylmorpholine under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea in the presence of a base . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylmorpholino)thiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated thiazole derivatives.
Scientific Research Applications
2-(2-Methylmorpholino)thiazol-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-(2-Methylmorpholino)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
2-Methylthiazole: Used in flavor and fragrance industries.
Morpholine: Utilized as a solvent and corrosion inhibitor
Uniqueness
2-(2-Methylmorpholino)thiazol-4-amine is unique due to the combination of the thiazole and morpholine rings, which enhances its biological activity and pharmacological potential. This dual-ring structure allows it to interact with a broader range of molecular targets compared to its individual components .
Properties
Molecular Formula |
C8H13N3OS |
---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
2-(2-methylmorpholin-4-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C8H13N3OS/c1-6-4-11(2-3-12-6)8-10-7(9)5-13-8/h5-6H,2-4,9H2,1H3 |
InChI Key |
HXWXSSZBEIPOTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCO1)C2=NC(=CS2)N |
Origin of Product |
United States |
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